molecular formula C22H17Cl2NO4 B2856875 N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3,5-dimethoxybenzamide CAS No. 313368-23-9

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3,5-dimethoxybenzamide

Cat. No.: B2856875
CAS No.: 313368-23-9
M. Wt: 430.28
InChI Key: ZAEBYMFTICZDEB-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethoxybenzamide is a chemical compound with the molecular formula C15H11Cl2NO2 . It is related to 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide, which is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Research into similar compounds, like N-3-hydroxyphenyl-4-methoxybenzamide, highlights the significance of molecular structure and intermolecular interactions. Such studies involve the synthesis and characterization of compounds followed by X-ray crystallography and DFT calculations to assess the impact of interactions such as dimerization and crystal packing on molecular geometry (Karabulut et al., 2014). This research area is crucial for understanding the physical and chemical properties of benzamides, which can inform their scientific applications.

Synthesis and Functionalization

The development of novel protecting groups for chemical synthesis using similar moieties illustrates the versatility of benzamide derivatives in organic chemistry. For instance, the use of the 3,4-dimethoxybenzyl group as an N-protecting group demonstrates the potential for selective functionalization and deprotection strategies in complex organic syntheses (Grunder-Klotz & Ehrhardt, 1991). Such methodologies are foundational for pharmaceutical development and materials science.

Antiviral and Antitumor Activities

Derivatives of benzamides, such as 5-chlorobenzotriazole derivatives, have been explored for their antiviral activities against a range of viruses, demonstrating the potential medicinal applications of benzamide analogs (Ibba et al., 2018). Additionally, phenoxybenzamine hydrochloride, another benzamide-related compound, has shown anti-tumor activity against malignant glioma cells, indicating potential applications in cancer therapy (Lin et al., 2016).

Materials Science Applications

The synthesis and characterization of novel aromatic polyimides derived from benzamide-related compounds underscore their relevance in materials science, particularly in the development of high-performance polymers with desirable thermal and mechanical properties (Butt et al., 2005).

Electrocatalysis and Sensing

Modified electrodes based on benzamide derivatives have been developed for the electrocatalytic determination of biologically relevant molecules, demonstrating the utility of such compounds in biosensor applications (Karimi-Maleh et al., 2014).

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2NO4/c1-28-15-9-13(10-16(12-15)29-2)22(27)25-20-8-7-14(23)11-18(20)21(26)17-5-3-4-6-19(17)24/h3-12H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEBYMFTICZDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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